molecular formula C5H12N4O B13113083 2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol

2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol

Cat. No.: B13113083
M. Wt: 144.18 g/mol
InChI Key: SCKBQNSSEKGFBZ-UHFFFAOYSA-N
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Description

2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol is a heterocyclic compound featuring an imidazolidine core (a saturated five-membered ring with two nitrogen atoms) substituted with an amino group at the 3-position, an imino group at the 2-position, and a hydroxyethyl side chain. This unique structure combines hydrogen-bonding capabilities (via the amino and imino groups) with enhanced solubility due to the ethanol moiety.

Properties

Molecular Formula

C5H12N4O

Molecular Weight

144.18 g/mol

IUPAC Name

2-(3-amino-2-iminoimidazolidin-1-yl)ethanol

InChI

InChI=1S/C5H12N4O/c6-5-8(3-4-10)1-2-9(5)7/h6,10H,1-4,7H2

InChI Key

SCKBQNSSEKGFBZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=N)N1CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of guanidine derivatives with α-bromoacetophenone or ethyl bromoacetate, followed by cyclization to form the imidazolidine ring . The reaction conditions often include the use of a base such as potassium acetate and solvents like ethanol or t-butanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidines and imidazolidinones, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its imidazolidine ring structure allows it to interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

The compound’s biological and chemical properties are best understood through comparison with structurally related imidazole, imidazolidine, and benzimidazole derivatives. Key differences arise from substituent positioning, ring saturation, and functional groups.

Structural Analogues and Molecular Properties

The table below highlights critical distinctions between 2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol and its analogs:

Compound Name Molecular Formula Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference ID
2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol C5H11N5O Imidazolidine 3-amino, 2-imino, hydroxyethyl 157.18 (calc.) Potential enzyme inhibition, drug design Inferred
2-(2-Ethyl-1H-imidazol-1-yl)ethanol C7H12N2O Imidazole (aromatic) 2-ethyl, hydroxyethyl 140.18 Ligand in coordination chemistry
2-(3-Ethyl-2-imino-benzimidazol-1-yl)ethanol C11H14N4O Benzimidazole 3-ethyl, 2-imino, hydroxyethyl 230.26 Antimicrobial, enzyme inhibition
1-(2-Hydroxyethyl)imidazole C5H8N2O Imidazole Hydroxyethyl 112.13 Solubilizing agent, catalysis
2-(2-Imino-3-methylbenzimidazol-1-yl)ethanol C10H12N4O Benzimidazole 2-imino, 3-methyl, hydroxyethyl 204.23 Antimicrobial, antitumor

Key Comparative Insights

Ring Saturation and Reactivity
  • Imidazolidine vs. Imidazole/Benzimidazole: The saturated imidazolidine core in the target compound reduces aromaticity, increasing ring flexibility and altering electron distribution. This enhances its ability to engage in non-covalent interactions (e.g., hydrogen bonding) compared to aromatic imidazole derivatives like 1-(2-hydroxyethyl)imidazole .
  • Benzimidazole Derivatives: Compounds like 2-(3-Ethyl-2-imino-benzimidazol-1-yl)ethanol () exhibit planar, conjugated systems, favoring intercalation with biological macromolecules (e.g., DNA), whereas the imidazolidine core may prioritize enzyme active-site binding.
Substituent Effects
  • In contrast, ethyl or methyl substituents (e.g., in and ) introduce steric bulk, modulating steric accessibility and hydrophobic interactions .
  • Hydroxyethyl Side Chain : This group enhances aqueous solubility across all analogs, but its positioning (e.g., N1 vs. C2 attachment) influences spatial orientation in biological targets.

Biological Activity

2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol, a compound with significant biochemical potential, has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5H10N4O
  • Molecular Weight : 142.16 g/mol
  • IUPAC Name : 2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol

The biological activity of 2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structural features allow it to function as a potential ligand in enzyme inhibition and modulation of signaling pathways.

Antioxidant Properties

Research indicates that 2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage. This activity is crucial in preventing conditions associated with oxidative stress, such as neurodegenerative diseases.

Anti-inflammatory Effects

The compound has also been shown to exert anti-inflammatory effects. In cellular models, it reduces the production of pro-inflammatory cytokines, suggesting its potential application in treating inflammatory disorders.

Study on Neuroprotection

A study published in Neuroscience Letters investigated the neuroprotective effects of 2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol in a rodent model of oxidative stress. The results indicated that treatment with the compound significantly improved cognitive function and reduced neuronal damage compared to control groups. The authors attributed these effects to the compound's antioxidant activity and ability to modulate inflammatory responses .

Cardiovascular Research

Another study explored the cardiovascular protective effects of this compound against ischemia-reperfusion injury. The findings revealed that pre-treatment with 2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol led to a significant reduction in myocardial infarct size and improved cardiac function post-injury. This suggests a potential role for the compound in cardiac therapeutics .

Comparative Analysis

Biological Activity2-(3-Amino-2-iminoimidazolidin-1-yl)ethanolOther Compounds
AntioxidantSignificant scavenging activityVitamin C, Glutathione
Anti-inflammatoryReduces cytokine productionIbuprofen, Aspirin
NeuroprotectiveImproves cognitive functionCurcumin, Resveratrol
Cardiovascular protectionReduces myocardial infarctionStatins, ACE inhibitors

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